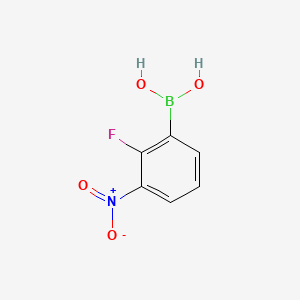

2-Fluoro-3-nitrophenylboronic acid

カタログ番号 B585820

CAS番号:

1150114-29-6

分子量: 184.917

InChIキー: NGSOFYUHJLGRFK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

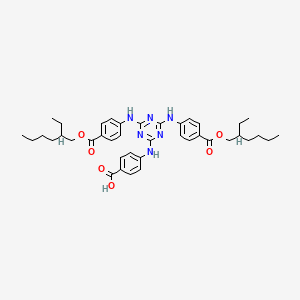

2-Fluoro-3-nitrophenylboronic acid is a chemical compound with the molecular formula C6H5BFNO4 . It is used as a reactant in various chemical reactions .

Synthesis Analysis

The synthesis of 2-Fluoro-3-nitrophenylboronic acid involves several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular weight of 2-Fluoro-3-nitrophenylboronic acid is 184.92 . The InChI code is 1S/C6H5BFNO4/c8-6-4 (7 (10)11)2-1-3-5 (6)9 (12)13/h1-3,10-11H .Chemical Reactions Analysis

2-Fluoro-3-nitrophenylboronic acid can be involved in various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions . It can also undergo catalytic protodeboronation .科学的研究の応用

Suzuki–Miyaura Coupling

- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Organoboron reagents, such as “2-Fluoro-3-nitrophenylboronic acid”, are used in this process due to their stability, ease of preparation, and environmentally benign nature .

- Methods of Application : The SM coupling reaction involves two main steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results or Outcomes : The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Synthesis of Liquid Crystalline Compounds

- Application Summary : Phenylboronic acids have been used to synthesize novel liquid crystalline compounds .

- Methods of Application : This typically involves palladium-catalyzed cross-couplings .

- Results or Outcomes : The resulting compounds, such as fluorobiphenylcyclohexenes and difluoroterphenyls, exhibit unique properties that make them suitable for use in liquid crystal displays .

Synthesis of Leukotriene B4 Receptor Agonists

- Application Summary : Phenylboronic acids have also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .

- Methods of Application : The specific methods of synthesis would depend on the exact structure of the desired agonist, but would likely involve palladium-catalyzed cross-couplings .

- Results or Outcomes : These agonists can be used in the study of inflammatory responses, as leukotriene B4 is a potent inflammatory mediator .

Synthesis of Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1

- Application Summary : Phenylboronic acids have been used in the synthesis of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .

- Methods of Application : The specific methods of synthesis would depend on the exact structure of the desired inhibitor, but would likely involve palladium-catalyzed cross-couplings .

- Results or Outcomes : These inhibitors can be used in the study of steroid hormone metabolism, as 17β-hydroxysteroid dehydrogenase type 1 is involved in the final step of estrogen biosynthesis .

Preparation of Boronic Esters

- Application Summary : Phenylboronic acids have been used in the preparation of boronic esters .

- Methods of Application : This typically involves the reaction of the phenylboronic acid with an alcohol in the presence of a base .

- Results or Outcomes : Boronic esters are versatile reagents that can be used in a variety of organic reactions, including Suzuki–Miyaura coupling .

特性

IUPAC Name |

(2-fluoro-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSOFYUHJLGRFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)[N+](=O)[O-])F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674558 |

Source

|

| Record name | (2-Fluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-nitrophenylboronic acid | |

CAS RN |

1150114-29-6 |

Source

|

| Record name | (2-Fluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

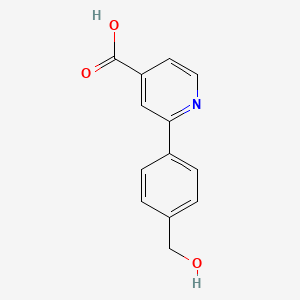

2-(4-Hydroxymethylphenyl)isonicotinic acid

154352-41-7

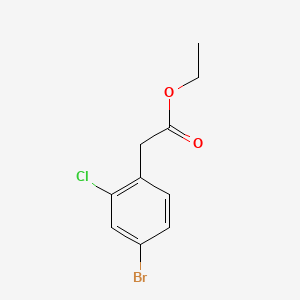

Ethyl 2-(4-Bromo-2-chlorophenyl)acetate

1261606-45-4

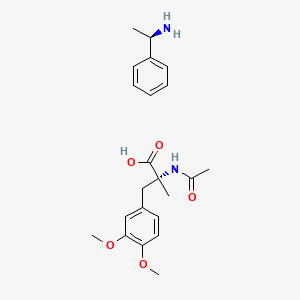

Ethyl-d5-phosphonic Dichloride

1346598-24-0

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)

![8-Chloro-3-ethyl-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B585758.png)